5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring and an aminocyclohexyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine dihydrochloride typically involves multiple steps. One common method starts with the preparation of 4-aminocyclohexanone, which is then subjected to a series of reactions including hydrogenation and cyclization to form the triazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-({5-[(4-aminocyclohexyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)benzenesulfonamide
- N-(4-aminocyclohexyl)-5-hexena mide dihydrochloride
Uniqueness
5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine dihydrochloride is unique due to its specific combination of the triazole ring and aminocyclohexyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H17Cl2N5 |
---|---|
Molecular Weight |
254.16 g/mol |
IUPAC Name |
5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H15N5.2ClH/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7;;/h5-6H,1-4,9H2,(H3,10,11,12,13);2*1H |
InChI Key |
LKSPUIKKPFTJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=NC(=NN2)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.